molecular formula C53H108N2O25 B1193753 t-Boc-N-amido-PEG23-Amine

t-Boc-N-amido-PEG23-Amine

Cat. No. B1193753
M. Wt: 1173.44
InChI Key: VGRIANYSJNGTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG23-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Biodegradable Polymer Applications

t-Boc-N-amido-PEG23-Amine is relevant in the synthesis of biodegradable polymers such as poly(β-amino esters) and poly(amido amine), which are crucial for biomedical applications. These polymers are used in creating amphiphilic conetwork (APCN) gels and hydrogels with controlled composition, degradation, and release behavior, beneficial for controlled drug release and tissue engineering (Bhingaradiya et al., 2017).

Gene Delivery Applications

t-Boc-N-amido-PEG23-Amine plays a role in the development of PEGylated bioreducible poly(amido amine)s for non-viral gene delivery. These copolymers can condense DNA into nano-scaled polyplexes, useful for gene therapy with low cytotoxicity and appreciable transfection efficiencies in the presence of serum (Lin & Engbersen, 2011).

Nanoparticle Functionalization

The compound contributes to the synthesis of water-soluble, chemically functional nanoparticles. It facilitates the attachment of primary-amine-containing molecules through amide bond formation, essential for creating functionalized Au metal and FePt magnetic nanoparticles (Latham & Williams, 2006).

Protective Group in Amine Synthesis

t-Boc-N-amido-PEG23-Amine is utilized in the N-Boc protection of amines, serving as an efficient and eco-friendly method. This technique is significant in various aromatic, heteroaromatic, and aliphatic amines synthesis, converting them to corresponding N-tert-butyl-carbamates (Zeng, Li, & Shao, 2012).

Chemoselective Synthesis

The compound is involved in catalyst-free chemoselective synthesis, particularly in the formation of N-t-Boc derivatives without unwanted side products. This method is applicable to chiral amines, amino acid esters, and beta-amino alcohols, offering selectivity in various chemical reactions (Chankeshwara & Chakraborti, 2006).

Drug Delivery Systems

t-Boc-N-amido-PEG23-Amine is instrumental in developing pH- and redox-responsive drug delivery systems. These include self-assembling amphiphilic hyperbranched poly(amido amine)s and poly(ethylene glycol) conjugates for controlled delivery of anticancer drugs, enhancing the efficacy and safety of cancer treatments (Cheng et al., 2014; Cheng et al., 2015).

properties

Product Name

t-Boc-N-amido-PEG23-Amine

Molecular Formula

C53H108N2O25

Molecular Weight

1173.44

IUPAC Name

tert-butyl (71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)carbamate

InChI

InChI=1S/C53H108N2O25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51,54H2,1-3H3,(H,55,56)

InChI Key

VGRIANYSJNGTAN-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

t-Boc-N-amido-PEG23-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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